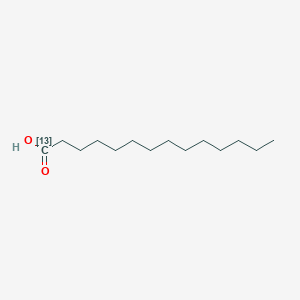

Tetradecanoic acid-1-13C

Overview

Description

Tetradecanoic acid-1-13C, also known as Myristic acid-1-13C, is a 14-carbon saturated fatty acid . It has a molecular weight of 229.36 . It is intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS .

Synthesis Analysis

The synthesis of Tetradecanoic acid-1-13C enriched with 13C at carbons 1, 3, or 6 has been described . The label at the carbonyl carbon was introduced by treating 1-bromotridecane with K13CN (90% enriched) to form the 13C-labeled nitrile, which upon hydrolysis yielded the desired acid .Molecular Structure Analysis

The molecular structure of Tetradecanoic acid-1-13C is represented by the linear formula CH3(CH2)1213CO2H . The IUPAC Standard InChI is InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14 (15)16/h2-13H2,1H3, (H,15,16) .Chemical Reactions Analysis

The [3-13C]tetradecanoic acid was synthesized by alkylation of diethyl sodio-malonate with [1-13C]1-bromododecane; the acid was obtained upon saponification and decarboxylation . The label at the 6 position was introduced by coupling the appropriately labeled alkylcadmium chloride with the half acid chloride methyl ester of the appropriate dioic acid, giving the corresponding oxo fatty acid ester .Scientific Research Applications

Synthesis and Use in Biochemistry

Tetradecanoic acid-1-13C has been utilized in various biochemical applications. A notable example is its use in synthesizing labeled fatty acids for research. Sparrow, Patel, and Morrisett (1983) detailed the synthesis of tetradecanoic acid enriched with 13C at different carbon positions, which was subsequently used to prepare correspondingly labeled diacyl phosphatidylcholines, highlighting its utility in lipid research (Sparrow, Patel, & Morrisett, 1983).

Enzymatic Studies

Research conducted by Rodríguez et al. (2002) employed isotopically labeled tetradecanoic acids in the stereochemical study of enzymatic reactions, particularly examining the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecanoic acid in moth pheromone biosynthesis (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Analytical Chemistry Applications

The utility of tetradecanoic acid-1-13C extends to analytical chemistry. For instance, Wu Bin-xiu (2008) established a method for determining the dissolution of 13-methyl-tetradecanoic acid in capsules, which involved using high-performance liquid chromatography (HPLC) (Wu Bin-xiu, 2008).

Microbial Lipid Research

In microbial lipid research, Abraham, Hesse, and Pelz (1998) showed that microbial fatty acids, including tetradecanoic acid, can indicate substrate usage in microbial communities. They studied the stable carbon isotope discrimination by different microorganisms, providing insights into microbial ecology and metabolism (Abraham, Hesse, & Pelz, 1998).

Insect Repellent and Larvicidal Properties

Tetradecanoic acid's potential as an insect repellent and larvicide has been explored. Sivakumar, Jebanesan, Govindarajan, and Rajasekar (2011) investigated its efficacy against Aedes aegypti and Culex quinquefasciatus, demonstrating its potential in mosquito control (Sivakumar, Jebanesan, Govindarajan, & Rajasekar, 2011).

Pharmaceutical Applications

In the pharmaceutical realm, Hasturk et al. (2009) explored the therapeutic actions of 1-tetradecanol complex, a derivative of tetradecanoic acid, in treating periodontitis in rabbits, highlighting its potential therapeutic applications (Hasturk, Goguet-Surmenian, Blackwood, Andry, & Kantarcı, 2009).

Mechanism of Action

Target of Action

Tetradecanoic acid-1-13C, also known as Myristic acid-1-13C , is a fatty acid that is used in a variety of biological studies . The primary targets of this compound are the lipid molecules in biological systems, specifically phosphatidylcholines . These targets play a crucial role in maintaining the integrity of cell membranes and participating in signal transduction pathways.

Mode of Action

The interaction of Tetradecanoic acid-1-13C with its targets involves the incorporation of the 13C-labeled fatty acid into the lipid molecules . This results in the formation of correspondingly labeled diacyl phosphatidylcholines . The 13C label allows for the tracking of the fatty acid in biological systems, providing valuable information about lipid metabolism and function.

Biochemical Pathways

The biochemical pathways affected by Tetradecanoic acid-1-13C involve lipid metabolism. The 13C label allows for the tracking of the fatty acid through these pathways, providing insights into the synthesis, utilization, and degradation of lipids . The downstream effects include changes in the composition and function of cell membranes, as well as alterations in signal transduction pathways that rely on lipids.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tetradecanoic acid-1-13C are similar to those of other fatty acids. It is absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver and other tissues, and excreted in the form of carbon dioxide and water .

Result of Action

The molecular and cellular effects of Tetradecanoic acid-1-13C’s action include changes in the composition and function of cell membranes, as well as alterations in lipid-dependent signal transduction pathways . These effects can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of Tetradecanoic acid-1-13C can be influenced by various environmental factors. For example, the presence of other lipids can affect the incorporation of the 13C-labeled fatty acid into cell membranes . Additionally, factors such as temperature and pH can impact the stability of the 13C label and the overall efficacy of the compound .

Safety and Hazards

properties

IUPAC Name |

(113C)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UJKGMGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583985 | |

| Record name | (1-~13~C)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecanoic acid-1-13C | |

CAS RN |

57677-52-8 | |

| Record name | (1-~13~C)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)